1-(2-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amine group
Preparation Methods
The synthesis of 1-(2-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine typically involves several steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as borane and pyridinium chlorochromate . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include sodium hydride, dichloromethane, and potassium tert-butoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine can be compared with similar compounds such as:
2-Bromo-1-(3-fluorophenyl)ethan-1-one: This compound has a similar structure but lacks the amine group, which can affect its reactivity and applications.
(2-Bromo-3-fluorophenyl)(4-isopropylphenyl)methanone: . The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various applications.
Properties
Molecular Formula |
C8H8BrF2N |
---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
1-(2-bromo-3-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-8-5(7(12)4-10)2-1-3-6(8)11/h1-3,7H,4,12H2 |
InChI Key |
DDHTWOYIAOLYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(CF)N |
Origin of Product |
United States |
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